3,2'-Dihydroxyflavone
Overview
Description
Synthesis Analysis
The synthesis of 3,2’-Dihydroxyflavone has been studied in the context of stem cell research. For instance, it has been used in the culture of Wharton’s Jelly-derived Mesenchymal Stem Cells (WJ-MSCs) at concentrations ranging from 1 to 8 μM .Molecular Structure Analysis
The molecular structure of 3,2’-Dihydroxyflavone consists of a flavonoid backbone with hydroxyl groups attached at the 3 and 2’ positions . The structure is close to that of 3-hydroxyflavone .Chemical Reactions Analysis
While specific chemical reactions involving 3,2’-Dihydroxyflavone are not detailed in the search results, it has been used in stem cell cultures, suggesting it may interact with biological molecules in this context .Physical And Chemical Properties Analysis
3,2’-Dihydroxyflavone has a density of 1.4±0.1 g/cm3, a boiling point of 465.5±45.0 °C at 760 mmHg, and a flash point of 181.3±22.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
1. Wound Healing and Skin Regeneration
- Summary of Application: 3,2’-Dihydroxyflavone has been used to enhance the self-renewal and differentiation potential of mesenchymal stem cells (MSCs). It has therapeutic activities, including regenerative, anti-oxidative, and anti-inflammatory effects .
- Methods of Application: MSCs were treated with 3,2’-Dihydroxyflavone, which enhanced the production of extracellular vesicles (EVs) twofold compared with naïve MSCs .
- Results: The EVs produced by MSCs treated with 3,2’-Dihydroxyflavone displayed significant anti-inflammatory and wound-healing effects in vitro. The wound-healing capacity of EVs was mediated by the upregulation of mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling .
2. Improvement of Proliferation and Survival of Human Pluripotent Stem Cells
- Summary of Application: 3,2’-Dihydroxyflavone significantly increased cell proliferation and expression of naïve stemness markers and decreased the dissociation-induced apoptosis of human pluripotent stem cells (hiPSCs) .
- Methods of Application: hiPSCs were treated with 3,2’-Dihydroxyflavone, which resulted in upregulation of intracellular glutathione (GSH) and an increase in the percentage of GSH-high cells .
- Results: The 3,2’-Dihydroxyflavone-treated hiPSCs showed enhanced mesodermal differentiation and differentiation into CD34+ CD45+ hematopoietic progenitor cells (HPC) and natural killer cells (NK) cells .
3. Glycosylation of 3-Hydroxyflavone
- Summary of Application: 3,2’-Dihydroxyflavone can be glycosylated to produce glycosides, which are important in various biological processes and have potential applications in drug development .
- Methods of Application: The glycosylation process involves the reaction of 3,2’-Dihydroxyflavone with a sugar molecule under specific conditions .
- Results: The glycosylation of 3,2’-Dihydroxyflavone results in the formation of flavonoid glycosides, which have different properties and potential applications compared to the original flavonoid .
4. Anti-Inflammatory Effects
- Summary of Application: 3,2’-Dihydroxyflavone has been shown to have significant anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases .
- Methods of Application: In vitro studies have shown that 3,2’-Dihydroxyflavone can reduce the production of pro-inflammatory cytokines .
- Results: The anti-inflammatory effects of 3,2’-Dihydroxyflavone could potentially be used to develop new treatments for inflammatory diseases .
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-7-3-1-5-9(11)15-14(18)13(17)10-6-2-4-8-12(10)19-15/h1-8,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECGDSZOFMYGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332408 | |
Record name | 3,2'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,2'-Dihydroxyflavone | |
CAS RN |
6068-76-4 | |
Record name | 2′,3-Dihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6068-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,2'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.